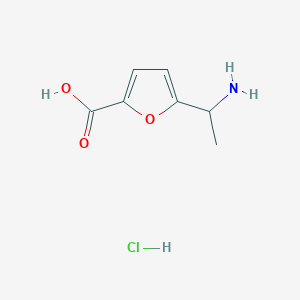

5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride follows International Union of Pure and Applied Chemistry guidelines, designating the compound as 5-(1-aminoethyl)furan-2-carboxylic acid combined with hydrochloride. The molecular formula C7H10ClNO3 encompasses seven carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 191.61 grams per mole. The compound exists as a hydrochloride salt of the parent carboxylic acid, where the amino group is protonated and paired with a chloride anion.

The Chemical Abstracts Service registry number 1185293-41-7 uniquely identifies this specific hydrochloride salt form. Alternative nomenclature systems describe the compound using various descriptive approaches, including the use of stereochemical descriptors when considering its chiral center at the 1-position of the ethyl substituent. The International Chemical Identifier string InChI=1S/C7H9NO3.ClH/c1-4(8)5-2-3-6(11-5)7(9)10;/h2-4H,8H2,1H3,(H,9,10);1H provides a standardized representation of the molecular connectivity.

The Simplified Molecular Input Line Entry System representation CC(C1=CC=C(O1)C(=O)O)N.Cl offers a linear notation describing the molecular structure, clearly indicating the furan ring connectivity and the positioning of functional groups. This notation system facilitates computational analysis and database searching for structural similarity studies.

Crystallographic Structure Determination

Crystallographic analysis of this compound reveals fundamental structural parameters that define its three-dimensional molecular architecture. The compound exhibits specific geometric arrangements characteristic of furan carboxylate derivatives, with the furan ring maintaining planarity while the aminoethyl substituent adopts preferential conformations determined by intramolecular and intermolecular interactions. The crystalline lattice structure incorporates hydrogen bonding networks established between the protonated amino group, the carboxylate functionality, and the chloride counterion.

The molecular geometry demonstrates key bond lengths and angles consistent with theoretical predictions for substituted furan systems. The carbon-carbon bonds within the furan ring exhibit characteristic lengths associated with aromatic delocalization, while the carbon-oxygen bonds reflect the heterocyclic nature of the five-membered ring system. The amino-substituted ethyl chain displays rotational flexibility around the carbon-carbon single bond connecting it to the furan ring, leading to multiple possible conformational states in the solid phase.

Computational analysis using density functional theory methods provides additional insights into the electronic structure and preferred conformations of the molecule. The exact mass of 191.0349209 daltons, determined through high-resolution mass spectrometry, confirms the molecular composition and supports crystallographic findings. The compound exhibits three hydrogen bond donors and four hydrogen bond acceptors, indicating significant potential for intermolecular interactions within the crystal lattice.

The rotatable bond count of two reflects the conformational flexibility present in the aminoethyl substituent, contributing to the complexity of the crystallographic analysis. Advanced X-ray crystallographic techniques, as described in contemporary structural biology applications, enable precise determination of atomic positions and thermal parameters for this compound.

Tautomeric and Conformational Analysis

The tautomeric behavior of this compound involves potential equilibria between different protonation states and conformational arrangements of the amino and carboxyl functional groups. The presence of the amino group in the ethyl side chain introduces additional complexity through possible zwitterionic forms, particularly in aqueous environments where the carboxylic acid functionality may exist in deprotonated states while the amino group remains protonated. The hydrochloride salt form stabilizes the protonated amino group, effectively limiting certain tautomeric transitions.

Conformational analysis reveals multiple low-energy arrangements around the flexible carbon-carbon bond connecting the aminoethyl substituent to the furan ring. Computational modeling indicates that the molecule adopts preferential conformations that minimize steric interactions while optimizing electrostatic interactions between functional groups. The furan ring system maintains its planar geometry, serving as a rigid framework that constrains the overall molecular shape.

The stereochemical properties of the compound become particularly significant when considering the chiral center at the 1-position of the ethyl substituent. Related stereoisomers, such as 5-[(1S)-1-aminoethyl]furan-2-carboxylic acid, demonstrate distinct conformational preferences and physical properties. The (S)-stereoisomer exhibits specific rotational characteristics with defined optical rotation values, indicating the importance of stereochemical considerations in structural analysis.

Temperature-dependent conformational studies suggest that thermal motion affects the preferred orientations of the aminoethyl side chain, with higher temperatures promoting increased conformational flexibility. The crystallographic analysis must account for these dynamic effects through appropriate thermal parameter refinement procedures. The compound's conformational landscape directly influences its intermolecular interactions and packing arrangements in the solid state.

Comparative Structural Analysis with Related Furan Carboxylates

Comparative structural analysis with related furan carboxylate derivatives reveals distinctive features and commonalities within this chemical family. The parent compound 2-furancarboxylic acid serves as a fundamental reference point, with a molecular weight of 112.0835 grams per mole and melting point of 406.65 Kelvin. The addition of the aminoethyl substituent significantly modifies the molecular properties and structural characteristics compared to this simple furan carboxylate.

5-(Aminomethyl)furan-2-carboxylic acid, with molecular formula C6H7NO3 and molecular weight 141.12 grams per mole, provides insight into the structural effects of amino substitution at different positions. This related compound exhibits a shorter carbon chain between the amino group and the furan ring, resulting in different conformational preferences and intermolecular interaction patterns. The aminomethyl derivative demonstrates distinct crystallographic packing arrangements compared to the aminoethyl analog.

The stereoisomeric relationship between different chiral forms of the aminoethyl-substituted compound illustrates the importance of stereochemical considerations in structural analysis. The (R)-stereoisomer 5-[(1R)-1-aminopentyl]furan-2-carboxylic acid, despite having an extended alkyl chain, maintains similar core structural features while exhibiting modified physical properties. These comparisons highlight the sensitivity of molecular properties to subtle structural modifications.

The hydrochloride salt formation represents a common approach for enhancing the stability and handling properties of amino acid derivatives. Comparative analysis with other hydrochloride salts in the furan carboxylate series, such as 5-(aminomethyl)furan-2-carboxylic acid hydrochloride with molecular weight 177.58 grams per mole, demonstrates consistent patterns in salt formation and crystallographic behavior. These structural comparisons provide valuable insights for understanding structure-property relationships within the broader family of furan-based amino acid derivatives.

Properties

IUPAC Name |

5-(1-aminoethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c1-4(8)5-2-3-6(11-5)7(9)10;/h2-4H,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIDYQCAFFEQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(O1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Functionalization

- The synthesis begins with 4,5-dibromofuran-2-carboxylic acid as the key precursor.

- Selective dehalogenation of this dibromo compound is performed using zinc metal , which selectively removes one bromine substituent to yield a monobromo intermediate.

- This intermediate is then subjected to esterification to protect the carboxylic acid group, typically forming a methyl or ethyl ester to facilitate subsequent reactions.

Palladium-Catalyzed Cyanation

Reduction and Protection of Amino Group

- The nitrile group is reduced to a primary amine, commonly using catalytic hydrogenation or chemical reducing agents.

- The resulting amine is then protected by Boc (tert-butyloxycarbonyl) protection , yielding a Boc-protected amino ester intermediate.

- Protection is necessary to prevent unwanted side reactions during the following hydrolysis step.

Saponification and Deprotection

- The ester group is hydrolyzed under basic or acidic conditions to regenerate the free carboxylic acid.

- Subsequently, the Boc protecting group is removed, typically by treatment with acid, to yield the free amino acid.

- The amino acid is finally converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for isolation.

Summary Table of Key Synthetic Steps

| Step Number | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Selective dehalogenation | Zinc metal | Remove one bromine from 4,5-dibromofuran-2-carboxylic acid |

| 2 | Esterification | Alcohol + acid catalyst | Protect carboxylic acid as ester |

| 3 | Palladium-catalyzed cyanation | Pd catalyst, cyanide source | Introduce nitrile substituent |

| 4 | Nitrile reduction | Hydrogenation or chemical reductant | Convert nitrile to primary amine |

| 5 | Amino protection | Boc anhydride or equivalent | Protect amine as Boc derivative |

| 6 | Saponification | Base or acid hydrolysis | Convert ester back to carboxylic acid |

| 7 | Deprotection and salt formation | Acid treatment (HCl) | Remove Boc group and form hydrochloride salt |

Alternative Synthetic Routes and Related Chemistry

While the above route is the most direct and documented for 5-(1-amino-ethyl)-furan-2-carboxylic acid hydrochloride, related furan derivatives such as 5-(hydroxymethyl)furfural and its ethers have been extensively studied for oxidation to various furan carboxylic acids and esters. These oxidation methods utilize Co(II), Mn(II), and Ce(III) salt catalysts under oxygen or air pressure in solvents like acetic acid, with temperatures between 80°C and 130°C, to yield selectively oxidized products that can be purified by precipitation and solvent extraction.

Chemical Reactions Analysis

Types of Reactions

5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The aminoethyl group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs, their substituents, and molecular properties:

Key Differences and Trends

Substituent Effects: Polarity: Aminomethyl and aminoethyl groups increase hydrophilicity, while dimethylamino or aryl groups enhance lipophilicity. Bioactivity: Antimicrobial activity correlates with electron-withdrawing groups (e.g., esters), whereas cytotoxicity is linked to bulky substituents.

Salt Forms : Hydrochloride salts improve solubility but may alter pharmacokinetics compared to free acids or esters.

Synthetic Utility: Methyl esters (e.g., methyl 5-(aminomethyl)furan-2-carboxylate HCl) are intermediates for prodrug development .

Biological Activity

5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride, a derivative of furan, has garnered attention for its potential biological activities, particularly in the context of hypoxia and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C6H8ClNO3, with a CAS number of 51521-95-0. The compound is characterized by a furan ring substituted with an aminoethyl group and a carboxylic acid functionality. Its structure allows for interactions that may influence biological pathways, particularly those involving hypoxia-inducible factors (HIFs) .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of factor inhibiting hypoxia-inducible factor (FIH-1). FIH-1 is a prolyl hydroxylase that regulates HIF activity under normoxic conditions. Inhibition of FIH-1 can lead to increased HIF transcriptional activity, promoting the expression of genes involved in angiogenesis and cellular survival under hypoxic conditions .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| HIF Activation | Inhibition of FIH-1 | |

| Antitumor Effects | Enhanced survival signaling pathways | |

| Antibacterial Activity | Potential interactions with bacterial enzymes |

In Vitro Studies

A study evaluated the effects of various furan derivatives, including this compound, on HIF activation in human neuroblastoma cells (SK-N-BE(2)c). The results demonstrated that treatment with this compound significantly increased HIF transcriptional activity under hypoxic conditions. This suggests its potential as a therapeutic agent in conditions where HIF activation is beneficial, such as ischemic diseases and cancer .

In Vivo Studies

In vivo studies have shown that compounds similar to this compound exhibit significant antitumor activity. For instance, related furan derivatives were tested in SCID mice models, demonstrating inhibition of tumor growth without severe toxicity at optimal doses . The maximum tolerated dose (MTD) was established at 15 mg/kg, indicating a favorable safety profile for further development.

Therapeutic Applications

Given its ability to modulate HIF activity, this compound holds promise in several therapeutic areas:

- Cancer Therapy : By enhancing HIF activity, it may support tumor growth under specific conditions while also promoting angiogenesis.

- Ischemic Diseases : Its role in activating protective pathways during hypoxia could be beneficial in treating conditions like stroke or myocardial infarction.

Q & A

Q. What are the key structural features of 5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride, and how do they influence reactivity in synthetic applications?

The compound contains a furan ring substituted with a 1-amino-ethyl group at the 5-position and a carboxylic acid group at the 2-position, stabilized as a hydrochloride salt. The amino-ethyl group introduces steric hindrance and basicity, affecting nucleophilic reactivity, while the carboxylic acid enhances solubility in polar solvents and enables salt formation. The furan ring’s electron-rich nature facilitates electrophilic substitutions but may require protection during harsh reactions (e.g., oxidations). These features necessitate tailored reaction conditions, such as pH-controlled environments to avoid protonation/deprotonation conflicts .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

Synthesis typically involves:

- Step 1: Functionalization of furan-2-carboxylic acid derivatives via alkylation or amination to introduce the 1-amino-ethyl group. Alkaline conditions (e.g., K₂CO₃) may promote nucleophilic substitution .

- Step 2: Hydrochloride salt formation by treating the free base with HCl in a non-aqueous solvent (e.g., ethanol).

- Purification: Recrystallization or column chromatography to remove byproducts like unreacted starting materials or dimerized species. Purity can be verified via HPLC (≥95%) and NMR to confirm stereochemical integrity .

Q. How can researchers analytically characterize this compound to confirm its structure and purity?

- Spectroscopy:

- ¹H/¹³C NMR: Identify protons on the furan ring (δ 6.5–7.5 ppm) and the amino-ethyl group (δ 1.2–1.5 ppm for CH₃, δ 3.0–3.5 ppm for NH₂).

- FT-IR: Confirm carboxylic acid (1700–1720 cm⁻¹) and ammonium (2500–3000 cm⁻¹) stretches.

- Mass Spectrometry: ESI-MS to detect the molecular ion peak ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis: Validate C, H, N, and Cl content against theoretical values .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity in substitutions or additions. For example:

- Reaction Path Search: Identify low-energy pathways for introducing substituents to the furan ring without destabilizing the amino-ethyl group.

- Solvent Effects: COSMO-RS simulations to select solvents that enhance yield by stabilizing intermediates.

- Machine Learning: Train models on existing furan derivative datasets to predict optimal reaction conditions (e.g., temperature, catalyst) .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

- Case Study: If yields vary across studies (e.g., 60% vs. 85%), systematically test variables:

- Catalyst Loading: Compare Pd/C vs. Ni catalysts in hydrogenation steps.

- Protecting Groups: Evaluate Boc vs. Fmoc for amino group stability during carboxylate activation.

- Statistical Analysis: Use ANOVA to determine if differences are significant (p < 0.05).

- Biological Replicates: Repeat antimicrobial assays in triplicate, controlling for cell line variability and solvent effects (e.g., DMSO toxicity) .

Q. What hypotheses exist regarding the biological activity of this compound, and how can they be tested?

- Hypothesis 1: The amino-ethyl group enhances membrane permeability, targeting intracellular enzymes (e.g., kinases). Validate via:

- Molecular Docking: Simulate binding affinity with kinase ATP-binding pockets.

- Fluorescence Microscopy: Track cellular uptake using a fluorescently tagged analog.

- Hypothesis 2: The hydrochloride salt improves solubility for in vivo bioavailability. Test via:

- Pharmacokinetics: Measure plasma concentration vs. time profiles in rodent models.

- Comparative Studies: Compare free base and salt forms in dissolution assays .

Methodological Notes

- Safety Protocols: Always use PPE (gloves, goggles) and work in a fume hood. Quench reactive intermediates (e.g., HCl gas) with NaOH traps .

- Data Reproducibility: Document reaction parameters (pH, humidity) in detail, as furan derivatives are sensitive to moisture and oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.